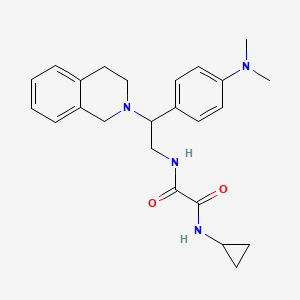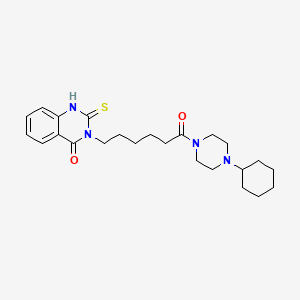
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is an organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex structure, which consists of a cyclopropyl group, a dihydroisoquinoline moiety, and a dimethylaminophenyl segment connected via an oxalamide linker. Its unique configuration allows it to interact with specific molecular targets, making it valuable for research and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide can involve multiple steps, starting with the formation of intermediate compounds. Common synthetic strategies might include:
Step 1: : Synthesis of dihydroisoquinoline derivatives through Pictet-Spengler condensation reactions.
Step 2: : Alkylation reactions to introduce the cyclopropyl and dimethylaminophenyl groups.
Step 3: : Formation of the oxalamide linkage through amidation reactions using oxalyl chloride and amines.
Industrial Production Methods: : Industrial methods may involve similar synthetic routes, but are optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide can undergo oxidation reactions, where the dihydroisoquinoline moiety might be transformed into a quinoline derivative.
Reduction: : Reductive conditions can affect the cyclopropyl group or the amide linkage, potentially leading to ring-opening or cleavage.
Substitution: : Various nucleophilic or electrophilic substitution reactions can modify the dimethylaminophenyl group, resulting in derivatives with altered electronic properties.
Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles/electrophiles for substitution reactions.
Major Products Formed: : The products depend on the reaction conditions but could include hydroxylated derivatives, reduced forms of the compound, or substituted phenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound can be used as a precursor for the synthesis of more complex molecules, serving as an intermediate in organic synthesis pathways. Biology : Its ability to interact with certain biomolecular targets makes it useful in the study of cellular processes and signaling pathways. Medicine : It holds potential for drug development, particularly as a lead compound for designing new therapeutics targeting specific diseases or conditions. Industry : Possible applications in materials science, such as the development of novel polymers or advanced materials with unique properties.
Wirkmechanismus
The mechanism by which N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. This interaction may influence various pathways, such as:
Binding to enzymes or receptors, modulating their activity.
Interfering with cell signaling pathways, impacting cellular functions.
Acting on ion channels or transporters, affecting ion flux and cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Examples include other oxalamide derivatives, dihydroisoquinoline-based compounds, and cyclopropyl-containing molecules. Comparison : N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide stands out due to its unique combination of structural elements, offering distinct interactions and effects compared to other similar compounds. This uniqueness can be leveraged to develop specialized applications in various scientific fields.
List of Similar Compounds
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamide.
N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)ethyl)oxalamide.
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide.
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-27(2)21-11-7-18(8-12-21)22(15-25-23(29)24(30)26-20-9-10-20)28-14-13-17-5-3-4-6-19(17)16-28/h3-8,11-12,20,22H,9-10,13-16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHLSFROYGXAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2377783.png)





![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377795.png)


![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2377799.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)

